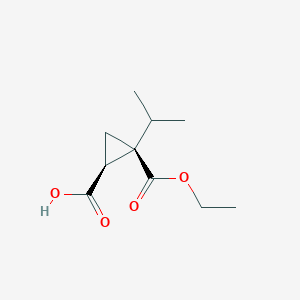

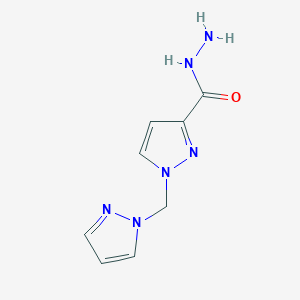

Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that piperazine derivatives are often used as building blocks in the synthesis of various organic compounds2.

Synthesis Analysis

The synthesis of “Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate” is not explicitly mentioned in the available resources. However, similar compounds such as "tert-butyl 4-Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate has been studied for its crystal and molecular structure. Mamat, Flemming, and Köckerling (2012) reported on the crystal structure, highlighting its monoclinic space group and typical bond lengths and angles for this type of piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

Synthesis and Characterization

Various derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized through techniques like FT-IR, NMR, and LCMS spectroscopic studies. Kulkarni et al. (2016) also performed single crystal X-ray diffraction analysis on these compounds (Kulkarni et al., 2016).

Anticorrosive Properties

The compound has been investigated for its anticorrosive behavior, particularly in the context of carbon steel protection in corrosive media. Praveen et al. (2021) demonstrated the molecule's ability to effectively inhibit corrosion with an efficiency of 91.5% at certain concentrations, highlighting its potential in industrial applications (Praveen et al., 2021).

Synthesis of Biologically Active Compounds

The compound has also been used in the synthesis of biologically active benzimidazole compounds. Ya-hu (2010) reported a synthesis process with a yield of 52%, using it as an intermediate (Ya-hu, 2010).

Asymmetric Deprotonation for Medicinal Synthesis

McDermott, Campbell, and Ertan (2008) described the first known example of asymmetric deprotonation of a piperazine using this compound, showcasing its utility in the synthesis of molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).

Propiedades

IUPAC Name |

tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)12(17)11-5-4-6-11/h11H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJCMMFUVUQBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-cyclobutanecarbonylpiperazine-1-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)

![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)